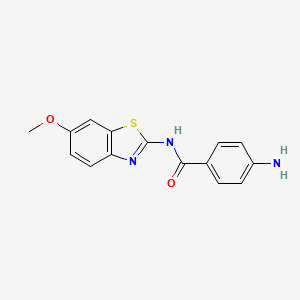

4-amino-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide

Descripción

4-Amino-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide is a heterocyclic organic compound featuring a benzothiazole core substituted with a methoxy group at position 6 and a benzamide moiety at position 2. The benzamide component is further modified with a 4-amino substituent on the phenyl ring. The compound's design leverages the benzothiazole core's ability to engage in π-π stacking and hydrophobic interactions, while the 4-amino group introduces polarity and hydrogen-bonding capacity, which may improve solubility and receptor binding .

Propiedades

Fórmula molecular |

C15H13N3O2S |

|---|---|

Peso molecular |

299.3 g/mol |

Nombre IUPAC |

4-amino-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide |

InChI |

InChI=1S/C15H13N3O2S/c1-20-11-6-7-12-13(8-11)21-15(17-12)18-14(19)9-2-4-10(16)5-3-9/h2-8H,16H2,1H3,(H,17,18,19) |

Clave InChI |

CACZFXNLHCSKAL-UHFFFAOYSA-N |

SMILES canónico |

COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)N |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N-(6-methoxy-2-benzothiazolyl)benzamide typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization. One common method includes the reaction of 2-aminobenzenethiol with 6-methoxybenzaldehyde under acidic conditions to form the benzothiazole ring . The resulting intermediate is then reacted with 4-aminobenzoyl chloride to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize waste and reduce environmental impact .

Análisis De Reacciones Químicas

Types of Reactions

4-Amino-N-(6-methoxy-2-benzothiazolyl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under various conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amino derivatives.

Substitution: Halogenated, alkylated, or nitrated benzothiazole derivatives.

Aplicaciones Científicas De Investigación

Biological Activities

4-amino-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide exhibits significant biological activities that make it a candidate for various therapeutic applications:

- Anticancer Activity : The compound has been evaluated for its cytotoxic effects against several cancer cell lines. For instance, studies indicate that it may inhibit cell proliferation by targeting specific molecular pathways involved in cancer progression .

- Antimicrobial Properties : It has shown potential antibacterial and antifungal activities, making it a subject of interest for developing new antimicrobial agents .

- Neuroprotective Effects : Compounds similar to this one have been investigated for their ability to inhibit acetylcholinesterase, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .

Case Studies and Research Findings

Several studies have documented the efficacy of 4-amino-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide in various applications:

Mecanismo De Acción

The mechanism of action of 4-Amino-N-(6-methoxy-2-benzothiazolyl)benzamide involves its interaction with specific molecular targets and pathways:

Comparación Con Compuestos Similares

Comparison with Similar Compounds

To contextualize the properties of 4-amino-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide, the following structurally analogous benzothiazole-benzamide derivatives are analyzed:

Table 1: Structural and Functional Comparison of Benzothiazole-Benzamide Derivatives

Key Observations :

The 4-fluoro analogue exhibits moderate lipophilicity (logP = 3.97), which may improve membrane permeability but reduce aqueous solubility compared to the amino-substituted compound .

Synthetic Accessibility: Nickel-catalyzed reductive aminocarbonylation () and imidazole-mediated acylation () are robust methods for introducing diverse substituents. The target compound likely follows a benzoylation pathway similar to and .

Crystallographic and Thermal Properties: Adamantyl derivatives () demonstrate high thermal stability and ordered crystal packing via H-bonding and S⋯S interactions, suggesting that the target compound’s amino group could similarly stabilize its solid-state structure .

Biological Activity Trends: While the 4-fluoro derivative shows antimicrobial activity (), the 4-amino variant’s bioactivity remains uncharacterized. Analogues like N-(1,3-benzothiazol-2-yl)-2-fluorobenzamide () exhibit anti-inflammatory and anticancer properties, implying the target compound may share these traits .

Actividad Biológica

4-amino-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide is a compound belonging to the benzothiazole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Molecular Formula: C15H13N3O2S

Molecular Weight: 299.3 g/mol

IUPAC Name: 4-amino-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide

Canonical SMILES: COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)N

The biological activity of 4-amino-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide is attributed to its interaction with various biological targets:

- Enzyme Inhibition: This compound acts as an inhibitor of enzymes such as cytochrome P450 and stearoyl-CoA desaturase. These enzymes play crucial roles in metabolic processes and lipid biosynthesis, respectively.

- Cellular Pathways: It interferes with pathways related to cell growth and proliferation, leading to inhibition of cancer cell growth and induction of apoptosis.

Anticancer Activity

Research has shown that benzothiazole derivatives exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 0.62 | Induces apoptosis |

| MDA-MB-468 (Breast) | 0.06 | Inhibits cell proliferation |

The structure-activity relationship indicates that modifications in the benzothiazole ring can enhance potency against specific cancer types .

Antimicrobial Activity

Benzothiazoles are known for their broad-spectrum antimicrobial activity. Studies have demonstrated that 4-amino-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide exhibits:

- Antibacterial Properties: Effective against various strains including Staphylococcus aureus and Escherichia coli.

- Antifungal Properties: Shows activity against fungi such as Candida albicans.

The compound's mechanism involves disrupting microbial cell wall synthesis and function .

Anticonvulsant Activity

In a study evaluating anticonvulsant properties, several derivatives were synthesized and tested. The results indicated that compounds similar to 4-amino-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide displayed significant anticonvulsant effects without neurotoxicity .

Case Studies

Recent studies have highlighted the potential of benzothiazole derivatives in treating multidrug-resistant tuberculosis (MDR-TB). For instance, compounds were evaluated for their inhibitory effects on Mycobacterium tuberculosis, demonstrating promising results in vitro .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.